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Compound of Interest

Compound Name: (+)-Neomenthol

Cat. No.: B3023413

An In-depth Technical Guide to (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol, a monoterpene alcohol, is one of the four main stereocisomers of menthol.[1]
[2] It is found in nature in plants such as peppermint (Mentha piperita) and corn mint (Mentha
arvensis).[3] Characterized by a minty aroma, it is utilized in the food, cosmetic, and
pharmaceutical industries for its flavoring and fragrance properties.[4] In the context of drug
development and research, (+)-neomenthol is of interest for its potential therapeutic effects,
including analgesic and anti-inflammatory properties, which are linked to its activity as an
agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel.[4][5][6] This guide
provides a comprehensive overview of the chemical properties, synthesis, purification, and
biological activity of (+)-neomenthol.

Chemical and Physical Properties

(+)-Neomenthol is a colorless liquid at room temperature.[7][8] Its chemical identifiers and key
physicochemical properties are summarized below.

Identifiers and Molecular Structure
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Identifier

Value

CAS Number

2216-52-6[4][6][9]

Molecular Formula

C10H200[4][9]

Molecular Weight 156.27 g/mol [3][9]
1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-
IUPAC Name ( ) yh-2-(prop yhey
1-ol[10][11]
d-Neomenthol, (1S,2S,5R)-Menthol,
Synonyms (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol[4]
[51[6]
CC(C)[C@@H]1CC--INVALID-LINK--
SMILES
C[C@@H]10[8][12]
InChl Key NOOLISFMXDJSKH-UTLUCORTSA-N[4]

Molecular Structure:

Figure 1: 2D Chemical Structure of (+)-Neomenthol.

Physicochemical Data
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Property Value Source(s)
Colorless to almost colorless

Appearance o [51[7]
clear liquid

Melting Point -22 °C [718]

3 , 212 °C (at 760 mmHg); 95 °C
Boiling Point [71[8]
(at 12 mmHg)

Density 0.899 g/mL at 25 °C [8]
Refractive Index (n2°/D) 1.461 [71[8]
Optical Rotation ([a]22/D) +17.3° (neat) [8]
Flash Point 83 °C (closed cup) [8]
Vapor Pressure 0.8 mmHg at 20 °C [8]

Spectroscopic Data
NMR Spectroscopy
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1H NMR (500 MHz, CDCls) 13C NMR (75 MHz, CDCIs)
5 (ppm) 3 (ppm)
4.12 (m, 1H) 67.7
1.85 (dq, J = 2.4, 3.6, 13.8 Hz, 1H) 47.9
1.71 (m, 3H) 42.6
1.53 (m, 2H) 35.1
1.29 (dd, J = 3.0, 12.9 Hz, 1H) 29.2
1.14 (m, 3H) 258
0.98 (d, J = 6.6 Hz, 3H) 24.2
0.94 (d, J = 6.6 Hz, 3H) 223
0.89 (d, J = 6.6 Hz, 3H) 21.2
20.7

Data sourced from ORGANIC
SPECTROSCOPY INTERNATIONAL.[4]

Infrared (IR) Spectroscopy

Wavenumber (cm~12) Description

3427 O-H stretch (alcohol)
2947, 2916, 2869 C-H stretch (alkane)
1456 C-H bend

1367 C-H bend

1026 C-O stretch

Data sourced from ORGANIC
SPECTROSCOPY INTERNATIONAL.[4]
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Mass_Sp_e_cir_QmemL(Ele_ciLQn_lgmzatlom

Relative Intensity Key Fragment
138 26.7% [M-H20]*
123 21.0% [M-H20-CHs]*
95 77.1% [C7H11]*
81 59.8% [CeHo]*
71 100.0% [CsH11]*

Data sourced from
ChemicalBook.[10]

Experimental Protocols
Synthesis via Meerwein-Ponndorf-Verley (MPV)
Reduction

(+)-Neomenthol can be synthesized by the reduction of the corresponding ketone, (+)-
menthone. The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method
for this transformation, utilizing an aluminum alkoxide catalyst and a sacrificial alcohol, typically
isopropanol.[13][14]

Protocol:

e Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a distillation head,
add (+)-menthone (1 equivalent) and anhydrous toluene.

o Catalyst and Reagent Addition: Add aluminum isopropoxide (Al(O-iPr)s, 0.2-0.3 equivalents)
to the flask. Follow with the addition of anhydrous isopropanol (10-15 equivalents), which
serves as both the hydride source and solvent.[14]

o Reaction: Heat the reaction mixture to a gentle reflux (approximately 85-95 °C). The acetone
formed as a byproduct has a lower boiling point and can be slowly removed by distillation to
drive the equilibrium towards the product.[15]
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e Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas
chromatography (GC) until the starting material is consumed (typically 12-24 hours).

o Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow
addition of 1 M HCI solution.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with an
organic solvent such as ethyl acetate (3x).

e Washing: Wash the combined organic layers with water and then with brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SOa),
filter, and concentrate the solvent under reduced pressure to yield the crude product, a
mixture of neomenthol and menthol.

Purification by Fractional Distillation and Crystallization

The crude product from the synthesis contains a mixture of menthol isomers. Purification can
be achieved through a combination of fractional distillation and crystallization.

Protocol:

o Fractional Distillation: Perform fractional distillation of the crude product under reduced
pressure (e.g., 10-20 mmHg).[16] Collect the fractions based on boiling point. (+)-
Neomenthol and its isomers have very close boiling points, so a column with high
theoretical plates is recommended for better separation.

» Crystallization (for separation from other isomers): While (+)-neomenthol is a liquid at room
temperature, this step is often used to remove solid isomers like I-menthol from a mixture.
Based on protocols for purifying I-menthol, isomers can be separated by crystallization from
a nitrile solvent.[17]

o Dissolve the menthol isomer mixture in a minimal amount of a suitable solvent (e.qg.,
acetonitrile) at a slightly elevated temperature (e.g., 30 °C).[17]

o Slowly cool the solution to a lower temperature (e.g., 0-5 °C) to induce crystallization of
the higher melting point isomers.
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o Isolate the desired (+)-neomenthol, which will be enriched in the liquid filtrate, by
separating it from the precipitated crystals.

o Remove the solvent from the filtrate under reduced pressure.

Characterization by Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is a standard method for analyzing the purity and identity of volatile compounds like
(+)-neomenthol and its isomers.

Protocol:

o Sample Preparation: Prepare a dilute solution of the purified (+)-neomenthol in a volatile
organic solvent (e.g., dichloromethane or hexane).

e GC Conditions (Example):

o

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

o

Injector Temperature: 250 °C.

[¢]

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5-10
°C/min.

Carrier Gas: Helium at a constant flow rate.

[¢]

e MS Conditions (Example):
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 300.
o lon Source Temperature: 230 °C.

e Analysis: Compare the retention time and the resulting mass spectrum of the sample with a
known standard of (+)-neomenthol and its isomers to confirm identity and assess purity. The
fragmentation pattern should match the data provided in section 3.3.
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Biological Activity and Signaling Pathways
Interaction with TRPM8 Channel

(+)-Neomenthol is an agonist for the TRPM8 ion channel, a nonselective cation channel
known as the primary cold and menthol receptor in humans.[5][6] Activation of TRPM8 leads to
a cooling sensation and contributes to the compound's analgesic effects.

All stereoisomers of menthol activate TRPM8 in a concentration-dependent manner, though
with varying potencies.[5] The ECso for (+)-neomenthol activation of TRPM8 is 206.22 + 11.4
MM, which is higher than that of the most potent isomer, (-)-menthol (ECso of 62.64 £ 1.2 uM).
[5] Studies suggest that the hydroxyl group of the menthol stereoisomers interacts with the S3
helix of the TRPM8 channel, while the isopropyl group interacts with the S4 helix.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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